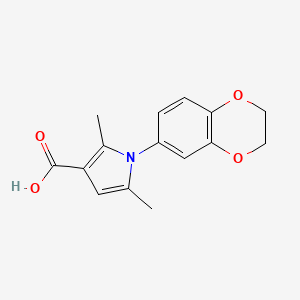![molecular formula C13H15N5OS B2373044 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797020-12-2](/img/structure/B2373044.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve multiple steps, starting from commercially available precursors. Typical reactions may include cyclization processes, coupling reactions, and various functional group transformations. Reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: : Industrial-scale production would likely require optimization of the synthetic route to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, green chemistry principles to minimize waste, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: : The compound is likely to undergo reactions such as:
Oxidation: Possible conversion to more oxidized forms.
Reduction: Reduction to less oxidized derivatives.
Substitution: Nucleophilic or electrophilic substitutions at various reactive sites.
Common Reagents and Conditions: : Common reagents may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles for substitution reactions. Conditions often involve solvents such as dichloromethane, ethanol, or aqueous solutions, depending on the specific transformation.
Major Products Formed: : Products formed from these reactions can vary widely, ranging from more complex derivatives with added functional groups to simpler compounds via degradation pathways.
Scientific Research Applications:
Chemistry: : As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: : Investigated for potential pharmaceutical properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Possible use in materials science for developing novel polymers or as a catalyst in various industrial processes.
Mechanism of Action: : The compound’s mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or other macromolecules. For instance, the heterocyclic systems could enable binding to active sites of enzymes, potentially inhibiting their activity or modulating signaling pathways.
Comparison with Similar Compounds: : Compared to other similar heterocyclic compounds, this molecule stands out due to its unique combination of structural features which may afford distinct reactivity and biological activity.
Similar Compounds: : Examples include other pyrimidine-based molecules, thiadiazole derivatives, and other fused heterocyclic systems
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-2-3-11-12(20-17-16-11)13(19)18-5-4-10-9(7-18)6-14-8-15-10/h6,8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGISNAGLPSRMPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)



![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)



![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2372982.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
